molecular formula C13H18O3 B12882671 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one CAS No. 920977-84-0

3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one

Cat. No.: B12882671
CAS No.: 920977-84-0
M. Wt: 222.28 g/mol
InChI Key: HRQQCVJONILAOT-UHFFFAOYSA-N
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Description

3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropyl alcohol and phthalic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy or propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one:

    Other Isobenzofurans: Compounds with similar core structures but different substituents, such as 3-methoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one.

Uniqueness

3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one stands out due to its specific ethoxy and propyl substituents, which may impart unique chemical and biological properties compared to other isobenzofurans.

Properties

CAS No.

920977-84-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethoxy-1-propyl-6,7-dihydro-5H-2-benzofuran-4-one

InChI

InChI=1S/C13H18O3/c1-3-6-11-9-7-5-8-10(14)12(9)13(16-11)15-4-2/h3-8H2,1-2H3

InChI Key

HRQQCVJONILAOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCC(=O)C2=C(O1)OCC

Origin of Product

United States

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